REACTION_CXSMILES
|
O=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[OH:5].[OH-].[Na+].[CH:14]([CH:16]=[CH2:17])=[O:15].O=CC1C=CC=C(OC)C=1O.O.Cl>O>[CH3:8][O:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:3]2[C:4]=1[O:5][CH2:17][C:16]([CH:14]=[O:15])=[CH:2]2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC1=C(O)C(OC)=CC=C1
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acrolein
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
o-vanillin water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC1=C(O)C(OC)=CC=C1.O
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been driven into the solution (16 hours)
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the intermediate product (a light yellow crystalline solid) was filtered off
|
Type
|
WASH
|
Details
|
washed with H2O
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC=C2C=C(COC12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |